4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol
Description
4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol is a brominated phenolic compound featuring a unique aminomethyl-substituted 2,6-dimethylphenyl group at the ortho position of the phenol ring. Its molecular formula is C₁₅H₁₇BrNO, with a molecular weight of 307.21 g/mol. The bromine atom at the para position and the bulky 2,6-dimethylphenyl group via an aminomethyl linker (-CH₂NH-) contribute to its steric and electronic properties.
Properties
IUPAC Name |
4-bromo-2-[(2,6-dimethylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-10-4-3-5-11(2)15(10)17-9-12-8-13(16)6-7-14(12)18/h3-8,17-18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXLEMOVWCHZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol typically involves the bromination of 2,6-dimethylphenol in glacial acetic acid at a temperature of 15°C . This reaction yields 4-Bromo-2,6-dimethylphenol, which can then be further reacted with [(2,6-dimethylphenyl)amino]methyl groups to form the final compound .
Industrial Production Methods
While specific industrial production methods for 4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol are not widely documented, the general approach involves large-scale bromination reactions followed by purification processes to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Organic Synthesis
One of the primary applications of 4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol is in organic synthesis, specifically in Suzuki–Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds, allowing the creation of complex organic molecules used in pharmaceuticals and agrochemicals. The compound acts as a reagent that facilitates these reactions under specific conditions, such as temperature and pH levels.
Proteomics Research
In proteomics, this compound is utilized for its ability to modify proteins through covalent bonding. Its unique structure allows it to interact with specific molecular targets, making it valuable for studying protein interactions and functions. The compound's application in this field has been documented in various studies, highlighting its effectiveness in identifying and characterizing proteins.
Microbial Control
4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol has also been noted for its antimicrobial properties. It is used as a preservative in coatings and slurries to prevent microbial fouling in industrial settings such as paper mills and oil fields. This application underscores its significance in maintaining product integrity and safety.
Application in Drug Development
A notable case study involved using 4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol as an intermediate in synthesizing novel pharmaceutical compounds. Researchers demonstrated that incorporating this compound into synthetic pathways improved yields and reduced reaction times compared to traditional methods.
Industrial Use in Coatings
In another study focused on industrial applications, the compound was evaluated for its effectiveness as a preservative in coatings used for outdoor structures. The findings indicated that it significantly reduced microbial growth compared to untreated samples, thus enhancing the longevity and performance of the coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Table 1: Structural and Functional Comparison
Key Findings :
Steric Effects: The tert-butyl groups in 4-bromo-2,6-di-tert-butylphenol provide greater steric hindrance than the 2,6-dimethylphenyl group in the target compound, enhancing stability against oxidation. The aminomethyl linker in the target compound introduces moderate steric bulk while enabling hydrogen bonding, unlike the rigid imine group in its Schiff base analog.
Electronic Effects: Bromine (electron-withdrawing) at C4 in the target compound reduces phenol acidity compared to methoxy-substituted analogs (e.g., 4-{[(2-bromophenyl)amino]methyl}-2,6-dimethoxyphenol), where methoxy groups donate electrons. The imine group in the Schiff base analog increases electrophilicity, favoring metal coordination, whereas the amine group in the target compound may enhance solubility in polar solvents.
Biological Relevance: Metalaxyl and related pesticides use 2,6-dimethylphenyl groups for fungicidal activity, but their amide linkages differ from the target compound’s aminomethyl-phenol structure, suggesting divergent biological targets. The Schiff base analog has demonstrated utility in coordination chemistry, hinting at possible catalytic or sensing applications for the target compound if modified.
Biological Activity
4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, cytotoxicity, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C14H16BrN1O
- Molecular Weight : 292.19 g/mol
- CAS Number : 1232798-98-9
The presence of the bromine atom and the dimethylphenyl group contributes to its unique reactivity and interaction with biological systems.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit notable antibacterial properties. For instance, flavonoids and related phenolic compounds have been shown to inhibit bacterial growth effectively. The structure-activity relationship (SAR) suggests that the presence of halogen atoms, such as bromine, enhances antibacterial activity by increasing the compound's lipophilicity, facilitating better membrane penetration.
Table 1: Antibacterial Activity Comparison
| Compound Name | MIC (μg/mL) | Bacteria Tested |
|---|---|---|
| 4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol | TBD | Staphylococcus aureus |
| 8-bromo-4-(4-chlorophenyl)-N,N-diethyl-4H-[1,3]dithiolo[4,5-c]chromen-2-amine | 0.39 | E. coli |
| 7-hydroxy-4′-methoxyisoflavone | 6.25 | Bacillus subtilis |
The Minimum Inhibitory Concentration (MIC) for 4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol is yet to be determined but is expected to be competitive based on related compounds.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that certain phenolic compounds can induce apoptosis in cancer cell lines. For example, a study indicated that similar phenolic structures exhibited IC50 values in the nanomolar range against various cancer cell lines.
Table 2: Cytotoxicity Data
| Compound Name | IC50 (μM) | Cell Line Tested |
|---|---|---|
| 4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol | TBD | MDA-MB-231 (Breast Cancer) |
| Compound X | 0.126 | A549 (Lung Cancer) |
| Compound Y | 0.250 | HeLa (Cervical Cancer) |
The biological activity of 4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol may be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of brominated phenolic compounds facilitates interaction with bacterial membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that phenolic compounds can induce oxidative stress in cells, leading to apoptosis.
Case Studies
A recent study investigated the antibacterial effects of various phenolic derivatives against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with bromine substitutions displayed enhanced activity against Staphylococcus aureus compared to their non-brominated counterparts.
In another case study focusing on cytotoxic effects, a series of brominated phenols were tested on MDA-MB-231 cells. The findings revealed that these compounds could significantly reduce cell viability at low concentrations, indicating potential for further development as anticancer agents.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-Bromo-2-{[(2,6-dimethylphenyl)amino]methyl}phenol, and how do reaction parameters impact yield?
- Methodology : The compound can be synthesized via condensation of 2,6-dimethylaniline with a brominated phenolic aldehyde precursor. Electrophilic bromination of the phenol ring (e.g., using Br₂ in acetic acid) followed by Mannich-type reactions to introduce the aminomethyl group is common. Catalytic systems like Fe/Cr oxides (fluidized bed reactors) improve selectivity for bulky substituents . Optimization of temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reagents can minimize byproducts like over-brominated isomers or unreacted intermediates.
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- NMR Spectroscopy : - and -NMR confirm the aminomethyl linkage and substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for bromophenol; methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., Q Exactive Orbitrap) provides exact mass verification (e.g., [M+H]⁺ at m/z 336.03) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves steric effects of the 2,6-dimethylphenyl group and hydrogen bonding networks (e.g., O–H···N interactions) .
Q. How can solubility challenges be addressed during experimental workflows?
- Methodology : Use polar aprotic solvents (DMSO, DMF) for reactions and dilute acidic conditions (pH 4–6) for dissolution. For crystallization, gradient cooling in ethanol/water mixtures enhances crystal lattice stability .
Advanced Research Questions
Q. What role do steric and electronic effects play in this compound’s coordination chemistry with transition metals?
- Methodology : The bulky 2,6-dimethylphenyl group imposes steric hindrance, limiting metal-ligand binding geometries. Pd(II) complexes with similar Schiff base ligands exhibit square-planar coordination, validated by UV-vis (d-d transitions at 450–500 nm) and cyclic voltammetry (redox peaks at −0.2 to +0.5 V vs. Ag/AgCl) . Computational models (DFT) predict charge transfer from the phenolic O to metal centers, influencing catalytic activity in cross-coupling reactions .
Q. How can density functional theory (DFT) elucidate electronic properties and reaction pathways?
- Methodology : B3LYP/6-31G(d) calculations reveal HOMO-LUMO gaps (~4.2 eV) and Fukui indices for electrophilic attack sites. Exact exchange functionals (e.g., hybrid DFT) improve accuracy for thermochemical properties (e.g., atomization energy errors <3 kcal/mol) . Solvent effects (PCM models) and transition-state optimizations (NEB method) predict regioselectivity in bromination or nucleophilic substitutions .
Q. What contradictions exist in reported biological activities, and how can they be resolved?
- Methodology : Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM against S. aureus) may arise from assay conditions (e.g., broth microdilution vs. disk diffusion). Cross-validation via:
- SAR Studies : Modifying the bromine position or aminomethyl chain length to assess bioactivity trends .
- Molecular Docking : Simulate binding to enzyme targets (e.g., dihydrofolate reductase) using AutoDock Vina, correlating binding energies with experimental IC₅₀ .
Q. How does the compound’s stability under varying pH and temperature conditions affect its application in catalysis?
- Methodology : Accelerated stability studies (40–80°C, pH 3–10) monitored via HPLC show decomposition above 60°C (t₁/₂ = 12 h at pH 7). Metal complexes exhibit enhanced thermal stability (t₁/₂ >48 h) due to chelation effects. In situ FTIR tracks Schiff base hydrolysis under acidic conditions (pH <4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
